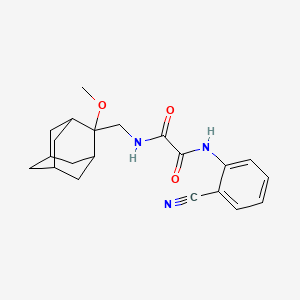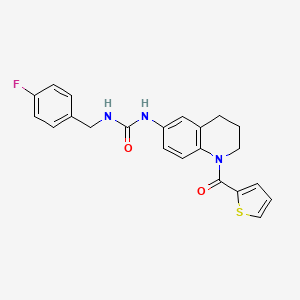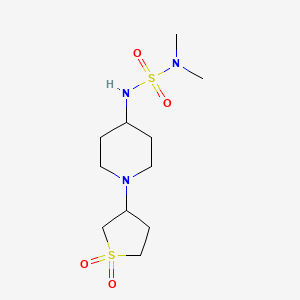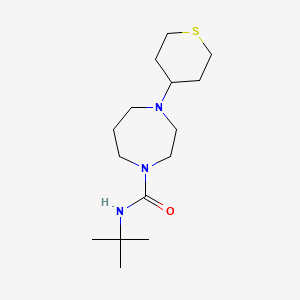
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide, also known as MRS2578, is a potent and selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation and thrombus formation. MRS2578 has been extensively studied in the field of cardiovascular research due to its potential therapeutic applications in the prevention and treatment of thrombotic disorders.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduced a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of complex oxalamide derivatives like the one you're interested in. This method offers a high-yielding, operationally simple procedure potentially applicable to the synthesis of related compounds (Mamedov et al., 2016).
Photophysical Properties
Research by Yamaguchi and Irie (2004) on diarylmaleimide derivatives, which share some structural features with the specified compound, focused on their photochromic properties in polar solvents. This study suggests potential applications in materials science, particularly in developing photoresponsive materials (Yamaguchi & Irie, 2004).
Molecular Channels
Basarić et al. (2007) explored adamantane-oxalamide derivatives for creating molecular channels, suggesting that similar structures could be used in nanotechnology and materials science for the development of novel molecular channels (Basarić et al., 2007).
Mechanofluorochromic Properties
A study on 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) investigated the effect of stacking mode on their optical properties. This research could hint at applications in the development of sensors or materials with tunable optical properties, relevant to the chemical structure (Song et al., 2015).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKOQFFIKJABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)

![N-(2-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2651751.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2651759.png)
![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)


![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)